molecular formula C25H20N4O3 B2945050 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1291845-21-0

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2945050
CAS No.: 1291845-21-0
M. Wt: 424.46
InChI Key: HFHQLJQVMACRML-UHFFFAOYSA-N
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Description

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of reagents such as hydrazine derivatives and carboxylic acids, followed by cyclodehydration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: The compound’s unique properties make it useful in materials science, such as the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism depends on the compound’s structure and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole
  • 1,3,4-oxadiazole

Uniqueness

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-3-31-18-14-12-17(13-15-18)23-26-24(32-28-23)22-19-9-5-6-10-20(19)25(30)29(27-22)21-11-7-4-8-16(21)2/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHQLJQVMACRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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